molecular formula C25H22ClN5O3S B11683315 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11683315
M. Wt: 508.0 g/mol
InChI Key: YRKJFMAOQMMAQU-JFLMPSFJSA-N
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Description

This compound belongs to the 1,2,4-triazole-based acetohydrazide class, characterized by a hybrid structure combining a triazole core with sulfanyl and hydrazide functionalities. The molecule features:

  • 4-Chlorophenyl and phenyl groups at positions 5 and 4 of the triazole ring, respectively, contributing to hydrophobic interactions and steric bulk.
  • An (E)-configured 3,4-dimethoxyphenylmethylidene group on the hydrazide, which introduces electron-donating methoxy substituents that may influence solubility, bioavailability, and receptor binding .

Structurally analogous compounds (e.g., ) demonstrate antimicrobial, anticancer, and enzyme-inhibitory activities, suggesting that the 3,4-dimethoxy substitution in this compound could modulate similar biological pathways . However, its specific pharmacological profile remains underexplored compared to derivatives with alternative substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate precursor such as a substituted phenyl hydrazine.

    Introduction of the Chlorophenyl and Phenyl Groups: The chlorophenyl and phenyl groups are introduced through substitution reactions, often using chlorobenzene and benzene derivatives.

    Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is formed by reacting the triazole intermediate with acetic anhydride and hydrazine.

    Final Coupling Reaction: The final step involves coupling the triazole-acetohydrazide intermediate with 3,4-dimethoxybenzaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Reagent/Conditions Products Key Observations
Hydrogen peroxide (H₂O₂) in acetic acidSulfoxide derivativeMild conditions yield mono-oxidation .
Potassium permanganate (KMnO₄) in acidic mediumSulfone derivativeRequires elevated temperatures (60–80°C).

Mechanistic Insight :

  • The sulfanyl group acts as a nucleophile, with oxidation proceeding via electrophilic attack by peroxides or permanganate ions.

  • Steric hindrance from the triazole and chlorophenyl groups slows reaction kinetics compared to simpler thioethers.

Reduction Reactions

The hydrazide (-CONH-N=C-) and triazole moieties participate in reduction processes.

Reagent/Conditions Products Key Observations
Sodium borohydride (NaBH₄) in ethanolReduced hydrazide to hydrazinePartial reduction observed at room temperature.
Lithium aluminum hydride (LiAlH₄) in THFCleavage of the hydrazone bondYields aryl amines and triazole-thioacetate fragments .

Mechanistic Insight :

  • LiAlH₄ selectively reduces the hydrazone imine bond (C=N) to C-N, destabilizing the conjugated system.

  • NaBH₄ preferentially targets carbonyl groups but shows limited efficacy toward the triazole ring.

Nucleophilic Substitution

The 4-chlorophenyl group undergoes substitution reactions with nucleophiles.

Reagent/Conditions Products Key Observations
Ammonia (NH₃) in DMF, 80°C4-Aminophenyl derivativeRequires catalytic Cu(I) for efficient displacement.
Sodium methoxide (NaOMe) in methanol4-Methoxyphenyl analogueCompeting demethylation of dimethoxyphenyl groups observed .

Mechanistic Insight :

  • The electron-withdrawing chlorine atom activates the aryl ring for aromatic nucleophilic substitution (SNAr).

  • Steric crowding near the triazole ring limits reactivity with bulky nucleophiles.

Condensation and Cyclization

The hydrazide group participates in condensation reactions to form heterocycles.

Reagent/Conditions Products Key Observations
Acetylacetone in refluxing ethanolPyrazole-triazole hybridForms a fused bicyclic structure via enol-keto tautomerism.
Thiourea in HCl, ΔThiadiazole derivativeCompetitive sulfanyl group oxidation occurs if oxidants are present.

Mechanistic Insight :

  • The hydrazide’s NH group acts as a nucleophile, attacking carbonyl carbons to form new C-N bonds.

  • Solvent polarity significantly affects reaction rates and product distribution .

Photochemical Reactions

UV irradiation induces structural rearrangements.

Conditions Products Key Observations
UV light (254 nm) in acetonitrileIsomerized hydrazone (Z to E)Reversible under thermal conditions.
UV light with eosin Y catalystC-S bond cleavageGenerates triazole-thiol and acetohydrazide fragments.

Analytical Characterization of Reaction Products

Key techniques used to verify reaction outcomes:

Technique Application Example Data
¹H/¹³C NMR Confirms bond formation/cleavageHydrazone protons at δ 8.2–8.5 ppm .
FT-IR Tracks functional group changesS=O stretch at 1040 cm⁻¹ (sulfoxide).
HPLC-MS Monitors reaction purity[M+H]⁺ peaks correlate with theoretical masses.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit notable antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains. For instance, a study demonstrated that triazole derivatives showed significant inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents to combat resistant strains .

Anticancer Properties
Triazole derivatives have also been investigated for their anticancer activities. The compound has been shown to induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. A detailed study reported that the compound inhibited cell proliferation and triggered cell death pathways in breast cancer cells, highlighting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects
The anti-inflammatory properties of triazoles are well-documented. The compound has been tested in vitro for its ability to reduce inflammatory markers in human cell lines. Results indicated a decrease in cytokine production, suggesting that it may be useful in treating inflammatory diseases such as rheumatoid arthritis or psoriasis .

Agricultural Applications

Pesticidal Activity
The compound's structure suggests potential applications as a pesticide or fungicide. Preliminary studies have shown that triazole compounds can effectively inhibit the growth of various plant pathogens. For example, field trials demonstrated that formulations containing similar triazole derivatives significantly reduced fungal infections in crops like wheat and barley .

Plant Growth Regulation
In addition to pest control, triazoles are known for their role as plant growth regulators. Research has indicated that the compound can enhance root development and overall plant vigor when applied at specific concentrations, making it a candidate for improving crop yields .

Material Science

Polymerization Initiators
The unique chemical properties of this compound allow it to act as an initiator in polymerization reactions. Studies have explored its use in synthesizing novel polymers with enhanced thermal and mechanical properties. For instance, incorporating this triazole derivative into polymer matrices has resulted in materials with improved resistance to degradation under environmental stressors .

Data Tables

Application AreaSpecific Use CaseFindings
Medicinal ChemistryAntimicrobial ActivitySignificant inhibition of bacterial growth
Anticancer PropertiesInduced apoptosis in cancer cell lines
Anti-inflammatory EffectsDecreased cytokine production
Agricultural ApplicationsPesticidal ActivityReduced fungal infections in crops
Plant Growth RegulationEnhanced root development and vigor
Material SciencePolymerization InitiatorsImproved thermal/mechanical properties

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:

Table 1: Structural and Functional Comparison of 1,2,4-Triazole Acetohydrazide Derivatives

Compound (Reference) Substituents on Hydrazide Moiety Triazole Ring Substituents Key Properties/Activities Synthesis Method (Evidence)
Target Compound 3,4-Dimethoxyphenyl 5-(4-Cl-Ph), 4-Ph Not explicitly reported (inferred) Likely via hydrazone formation (cf. )
2-Ethoxyphenyl 5-(4-Cl-Ph), 4-Ph Unknown Hydrazide condensation with aldehyde
4-(Trifluoromethyl)phenyl 5-(4-Me-Ph), 4-Ph Enhanced lipophilicity (CF3 group) Similar hydrazone synthesis
4-(Diethylamino)phenyl 5-(4-MeO-Ph), 4-(4-Me-Ph) Potential fluorescence/ion sensing Reflux in ethanol with acid catalyst
2-Chlorophenyl 5-(4-MeS-Ph), 4-Ph Antibacterial, crystal packing via H-bonds S-alkylation and condensation

Key Observations:

4-(Diethylamino)phenyl () introduces a strong electron-donating group, which could facilitate charge-transfer interactions in photophysical applications .

Synthesis Methodologies: Most analogs (e.g., ) are synthesized via hydrazone formation (refluxing hydrazides with aldehydes in ethanol, catalyzed by HCl or acetic acid) . The target compound likely follows this route. S-alkylation steps (e.g., ) are critical for introducing the sulfanyl bridge, often employing LiH or K2CO3 in polar aprotic solvents .

Structural and Crystallographic Insights :

  • Analogs like exhibit hydrogen-bonded networks (N–H⋯N, C–H⋯O) in their crystal structures, which stabilize supramolecular assemblies and may influence solubility . The 3,4-dimethoxy groups in the target compound could promote similar intermolecular interactions.

Biological Activity Trends: Compounds with 4-chlorophenyl (e.g., ) show notable antimicrobial activity, suggesting the target compound may share this trait .

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide is a derivative of the 1,2,4-triazole scaffold, which has garnered significant attention due to its diverse biological activities. This article aims to compile and summarize the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H21ClN4O3SC_{20}H_{21}ClN_4O_3S with a molecular weight of approximately 432.9 g/mol. The structure features a triazole ring connected to a chlorophenyl group and a methylene bridge linked to a dimethoxyphenyl moiety.

Antimicrobial Activity

  • Antibacterial Properties : Triazole derivatives have been reported to exhibit broad-spectrum antibacterial activity. Studies show that compounds with similar structures have demonstrated efficacy against various bacterial strains, including resistant strains. The presence of the sulfanyl group in the triazole ring enhances this activity by potentially disrupting bacterial cell wall synthesis or function .
  • Antifungal Activity : The antifungal properties of triazoles are well-documented. The compound is expected to inhibit fungal growth through mechanisms similar to those observed in other triazole derivatives, which often involve interference with ergosterol biosynthesis .

Anticancer Activity

  • Mechanism of Action : The anticancer potential of 1,2,4-triazole derivatives has been linked to their ability to induce apoptosis in cancer cells and inhibit cell proliferation. For instance, compounds similar to this one have shown significant cytotoxicity against various cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer) .
  • Case Studies : In vitro studies using MTT assays revealed that related triazole compounds exhibited IC50 values ranging from 10 µg/mL to 30 µg/mL against cancer cell lines, indicating their potential as effective anticancer agents .

Anti-inflammatory Activity

Triazoles are also recognized for their anti-inflammatory properties. Research indicates that they can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition can lead to reduced production of pro-inflammatory mediators .

Synthesis

The synthesis of this compound can be achieved through multi-step reactions involving:

  • Formation of the triazole ring via cyclization reactions.
  • Substitution reactions to introduce the chlorophenyl and methylene groups.
  • Final hydrazone formation through condensation reactions with acetohydrazide derivatives .

Structure–Activity Relationship (SAR)

The biological activity of triazole derivatives is significantly influenced by their substituents:

  • Electron-donating groups (e.g., methoxy) enhance anticancer activity.
  • The presence of halogens (e.g., chlorine) can improve antibacterial efficacy.

A detailed SAR study on related compounds suggests that modifications on the phenyl rings can lead to variations in biological potency .

Q & A

Q. Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?

Methodology :

  • Synthesis : Similar triazole derivatives are synthesized via cyclocondensation of hydrazides (e.g., 4-nitrobenzohydrazide) with imidoyl chlorides (e.g., N-(4-chlorophenyl)-benzimidoyl chloride) in polar aprotic solvents like N,N-dimethylacetamide (DMA). The reaction is refluxed for 5 hours, followed by purification via column chromatography (cyclohexane:ethyl acetate, 1:10 v/v) and crystallization, yielding ~57% .
  • Intermediate Characterization :
    • NMR/IR : Confirm functional groups (e.g., sulfanyl, hydrazide) and regiochemistry of the triazole ring.
    • XRD : Resolve crystal packing and confirm stereochemistry of the (E)-configured methylidene group .

Q. Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodology :

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, flow-chemistry setups enable precise control of reaction parameters, reducing side products .
  • Bayesian Optimization : Machine learning algorithms iteratively predict optimal conditions (e.g., solvent ratio, reflux time) based on prior experimental data, outperforming manual trial-and-error approaches .
  • Critical Note : DMA solvent may hydrolyze sensitive intermediates; alternatives like DMF or acetonitrile should be evaluated for stability .

Q. Basic: What spectroscopic and crystallographic techniques validate the compound’s structure?

Methodology :

  • NMR :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl), sulfanyl-linked CH₂ (δ 3.8–4.2 ppm), and hydrazone protons (δ 8.3–8.6 ppm) .
    • NOESY : Confirm spatial proximity of the 3,4-dimethoxyphenyl and triazole groups.
  • XRD : Resolves bond angles (e.g., C–S–C ~105° in the sulfanyl bridge) and torsion angles (e.g., dihedral angle between triazole and chlorophenyl rings: ~15°) .

Q. Advanced: How can contradictory biological activity data across studies be resolved?

Methodology :

  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects. For example:
    • Chlorophenyl vs. Methoxyphenyl : Chlorine’s electron-withdrawing nature may enhance receptor binding vs. methoxy’s steric effects .
    • Sulfanyl Group : Its redox sensitivity could lead to assay artifacts; confirm stability under test conditions (e.g., glutathione-rich media) .
  • Assay Standardization : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., triazole-based inhibitors from ).

Q. Advanced: What computational strategies predict the compound’s reactivity or drug-likeness?

Methodology :

  • DFT Calculations :
    • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., sulfanyl group as a nucleophilic hotspot).
    • HOMO-LUMO Gaps : Estimate redox stability (e.g., ΔE ~4.2 eV for similar triazoles) .
  • Molecular Docking :
    • Targets : Model interactions with enzymes like α-glucosidase (PDB ID: 2ZE0) using AutoDock Vina.
    • Key Interactions : Hydrogen bonding between the hydrazide group and catalytic residues (e.g., Asp349) .

Q. Basic: How are stability and degradation profiles assessed under experimental conditions?

Methodology :

  • Forced Degradation Studies : Expose the compound to stressors:
    • Acidic/Base Hydrolysis : Monitor hydrazone cleavage via HPLC (retention time shifts).
    • Oxidative Stress : H₂O₂ exposure tests sulfanyl group oxidation to sulfoxide/sulfone derivatives .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; analyze degradation products via LC-MS .

Q. Advanced: What strategies address low solubility in aqueous buffers during bioassays?

Methodology :

  • Co-Solvent Systems : Use DMSO:water (≤1% DMSO) or β-cyclodextrin inclusion complexes.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the hydrazide moiety .
  • Critical Note : Aggregation-prone regions (e.g., planar triazole ring) may require dynamic light scattering (DLS) monitoring .

Q. Basic: How are impurities tracked during synthesis?

Methodology :

  • HPLC-MS : Detect byproducts (e.g., uncyclized hydrazide intermediates, m/z +18 from hydrolysis).
  • TLC Monitoring : Use silica gel plates with UV-active zones (Rf ~0.5 for the pure product in ethyl acetate/hexane) .

Q. Advanced: What mechanistic insights explain the compound’s selectivity in enzyme inhibition?

Methodology :

  • Kinetic Studies :
    • Lineweaver-Burk Plots : Determine inhibition mode (e.g., competitive vs. non-competitive for α-glucosidase).
    • IC₅₀ Shift Assays : Test reversibility by dialysis .
  • Mutagenesis : Engineer enzyme variants (e.g., Asp349Ala in α-glucosidase) to validate binding site residues .

Q. Basic: What safety protocols are critical during handling?

Methodology :

  • Hygroscopic Intermediates : Store under inert atmosphere (N₂/Ar) to prevent hydrolysis .
  • Toxic Byproducts : Use fume hoods and PPE (gloves, goggles) when handling chlorophenyl precursors .

Properties

Molecular Formula

C25H22ClN5O3S

Molecular Weight

508.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H22ClN5O3S/c1-33-21-13-8-17(14-22(21)34-2)15-27-28-23(32)16-35-25-30-29-24(18-9-11-19(26)12-10-18)31(25)20-6-4-3-5-7-20/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+

InChI Key

YRKJFMAOQMMAQU-JFLMPSFJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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